Aburamycin A - 6992-70-7

Aburamycin A

Catalog Number: EVT-264312
CAS Number: 6992-70-7
Molecular Formula: C59H86O26
Molecular Weight: 1211.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aburamycin A is a member of the aburamycin group of antibiotics, which are closely related to the olivomycin family. [, , , ] It was originally isolated from a new species of actinomycete, Chainia munutisclerotica. [, ] Aburamycins, including Aburamycin A, are categorized as methylpentaene antibiotics. [] They are of particular interest in scientific research due to their potential biological activities. []

Olivomycin

Compound Description: Olivomycin is a member of the aureolic acid group of antitumor antibiotics. It exhibits potent antitumor activity by inhibiting DNA-dependent RNA synthesis .

Relevance: Olivomycin shares structural similarities with Aburamycin A, belonging to the same broader family of antitumor antibiotics . Both compounds are known to interact with DNA, but their precise mechanisms of action and spectrum of activity may differ.

Chainin

Compound Description: Chainin is a methylpentaene antibiotic isolated from a Chainia species . Its biological activity and specific mechanism of action are not extensively detailed in the provided abstracts.

Relevance: While the specific relationship between Chainin and Aburamycin A is not explicitly stated in the abstracts, the fact that both compounds are produced by Chainia species suggests a potential biosynthetic link or shared metabolic pathways . Further research is needed to determine the extent of their structural or functional similarities.

Note: The abstracts provided do not offer sufficient information to identify additional specific compounds related to Aburamycin A. While terms like "aburamycin group antibiotics" and "new antibiotic related to aburamycin" are used, without further details regarding their chemical structures or names, it's impossible to provide individual compound descriptions or assess their relevance to Aburamycin A accurately.

Source and Classification

Chromomycin A2 is isolated from the fermentation broth of Streptomyces griseus. The compound belongs to a group of antibiotics known as chromomycins, which exhibit significant biological activity against a range of cancer cell lines and pathogenic bacteria. Its classification as an aureolic acid highlights its structural features, which include a complex arrangement of sugar moieties attached to a polycyclic aglycone core.

Synthesis Analysis

Methods and Technical Details

The synthesis of Chromomycin A2 involves several steps, including extraction, chromatography, and crystallization. The typical isolation process includes:

  1. Fermentation: Large-scale fermentation of Streptomyces griseus is conducted to produce Chromomycin A2.
  2. Extraction: The fermentation broth is subjected to solvent extraction to isolate the compound.
  3. Chromatography: Further purification is achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC).
  4. Crystallization: Final purification steps yield crystalline forms of Chromomycin A2.

The synthetic routes are complex and require precise control over reaction conditions such as pH, temperature, and solvent systems to maintain the stability and activity of the compound.

Molecular Structure Analysis

Structure and Data

Chromomycin A2 has a molecular formula of C59H87O26C_{59}H_{87}O_{26} and a molecular weight of approximately 1211.55 g/mol. The structure consists of a polycyclic aglycone core with multiple sugar units attached, contributing to its biological activity. The specific arrangement of these components allows for effective interaction with DNA and other biomolecules .

Chemical Reactions Analysis

Reactions and Technical Details

Chromomycin A2 undergoes various chemical reactions that modify its structure and biological activity:

  • Oxidation: This reaction can produce derivatives with altered biological properties.
  • Reduction: Reduction can modify both the aglycone core and sugar moieties.
  • Substitution: Substitution reactions can introduce new functional groups, enhancing stability or activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions must be carefully controlled to preserve the integrity of Chromomycin A2 while achieving desired modifications .

Mechanism of Action

Process and Data

The mechanism by which Chromomycin A2 exerts its effects primarily involves intercalation into DNA, leading to disruption in replication and transcription processes. This action results in cytotoxic effects on cancer cells, inhibiting cell growth and inducing apoptosis. Studies have shown that Chromomycin A2 can also induce autophagy in melanoma cells, characterized by increased expression of autophagy-related proteins such as LC3-A and LC3-B . Additionally, it has been observed that Chromomycin A2 disrupts Wnt signaling pathways, impacting gene expression related to cell proliferation and survival .

Physical and Chemical Properties Analysis

Physical Properties

Chromomycin A2 appears as a yellowish powder or crystalline solid. It is soluble in organic solvents but exhibits limited solubility in water.

Chemical Properties

Applications

Scientific Uses

Chromomycin A2 has several applications in scientific research:

  • Anticancer Research: Due to its ability to induce apoptosis in various cancer cell lines (e.g., HepG2), it serves as a valuable tool in cancer therapy studies.
  • Autophagy Studies: Its role in inducing autophagy makes it significant for research into cellular degradation processes.
  • Biochemical Studies: As an intercalating agent, it is used to study DNA interactions and mechanisms of action for other drugs.
Introduction to Chromomycin A2 and Its Pharmacological Context

Chromomycin A2 Within the Aureolic Acid Family: Structural and Functional Classification

Chromomycin A2 (CMA2) is a glycosylated aromatic polyketide belonging to the aureolic acid family of antitumor antibiotics, which includes mithramycin, olivomycin, and chromomycin A3 [1] [9]. Structurally, CMA2 features a tricyclic aglycone core with two distinct oligosaccharide chains attached at C-2 and C-6 positions. The C-2 chain is a disaccharide of D-olivose, while the C-6 chain consists of a trisaccharide incorporating D-olivose and L-chromose sugar units [6] [8]. This molecular architecture enables sequence-specific binding to GC-rich DNA regions through Mg²⁺-dependent dimerization in the minor groove, effectively inhibiting transcription factors and RNA polymerase activity [1] [3].

CMA2 is distinguished from other chromomycins by its methylation pattern and sugar composition. Unlike chromomycin A3 which has a tri-O-methylated E-olivose unit, CMA2 contains a di-O-methylated chromose sugar, significantly influencing its DNA-binding affinity and pharmacological profile [8]. This structural nuance correlates with CMA2's enhanced cytotoxicity (IC₅₀ values in the nanomolar range) compared to other family members, as demonstrated in tumor cell line screenings [6].

Table 1: Structural Comparison of Chromomycin Variants

CompoundMolecular FormulaSugar ModificationsDNA-Binding Specificity
Chromomycin A2C₅₉H₈₇O₂₆Di-O-methylchromoseHigh-affinity GC-rich regions
Chromomycin A3C₅₇H₈₂O₂₆Tri-O-methyl-E-olivoseModerate GC affinity
Chromomycin A9C₅₈H₈₄O₂₆Mono-O-methylchromoseIntermediate GC affinity
MithramycinC₅₂H₇₆O₂₄Trisaccharide chainBroad GC recognition

Historical Development and Discovery of Chromomycin A2 from Marine Streptomyces spp.

The chromomycin family was first discovered during the golden age of antibiotic discovery (1950s-1960s). Chromomycin A3 was initially isolated in 1958 from Streptomyces griseus strain No. 7 (ATCC 13273), while CMA2 was identified shortly after as "aburamycin A" from Streptomyces aburaviensis [1] [6]. Early research focused primarily on chromomycin A3 due to its relative abundance, leaving CMA2 as a less-studied analog despite indications of superior bioactivity [6].

The marine resurgence in natural product discovery (post-2000) revealed CMA2 production in diverse marine-derived Streptomyces species:

  • Streptomyces sp. SN-B-022-1 isolated from Brazilian coastal sediments (Paracuru Beach) [3] [6]
  • Streptomyces microflavus strain MBTI36 from Korean marine sediments (Jeju Island) [8]
  • Streptomyces tagetis sp. nov. RG38T from marigold roots (Tagetes patula) in South Korea [7]

This biogeographic expansion demonstrated that CMA2 production is not species-specific but rather a adaptive metabolic trait among phylogenetically diverse Streptomyces inhabiting nutrient-competitive marine and marine-associated environments [7] [10]. Modern genomics has since revealed that CMA2 biosynthesis is governed by a conserved type II polyketide synthase (PKS) gene cluster spanning ~55 kb, encoding aglycone assembly, glycosylation, methylation, and regulatory functions [7].

Chromomycin A2 in Modern Bioprospecting: Marine Microbial Ecology and Drug Discovery

Contemporary drug discovery leverages multi-omics approaches to unlock CMA2's therapeutic potential. Genome mining of marine Streptomyces isolates routinely identifies the conserved chromomycin biosynthetic gene cluster (BGC), characterized by genes encoding the polyketide backbone (ChmGI), cyclases (ChmJKL), glycosyltransferases (ChmDI), and methyltransferases (ChmMI) [2] [7]. AntiSMASH analysis of Streptomyces tagetis RG38T revealed a BGC with 100% similarity to the chromomycin A3 cluster, yet it predominantly produces CMA2, suggesting subtle regulatory divergences or post-assembly modifications [7].

The European Union's Horizon-CL6-2025-01-CIRCBIO-14 initiative exemplifies modern bioprospecting, integrating:

  • In-silico bioprospecting with AI-driven BGC prediction
  • Digital twins for fermentation optimization
  • Sustainable sourcing via cryopreservation and in vitro cultivation [2]

CMA2's bioactivity profile positions it as a multi-target therapeutic candidate:

  • Antibacterial: Potent activity against Gram-positive pathogens (MIC 0.125–0.5 μg/mL), including methicillin-resistant Staphylococcus aureus (MRSA), with no resistance development observed over 21 passages [8]
  • Anticancer: Dual mechanisms of cytotoxicity via transcription inhibition (DNA binding) and autophagy induction (LC3-I/II conversion) in melanoma and colon carcinoma [6] [1]
  • Metabolic modulation: Suppression of glucose-stimulated insulin secretion via Wnt/β-catenin pathway disruption [3]

Table 2: Bioactivities of Chromomycin A2 from Marine Bioprospecting

Biological ActivityMechanistic BasisExperimental ModelsPotency
AntibacterialDNA-directed RNA polymerase inhibitionMRSA, Bacillus subtilis, Micrococcus luteusMIC 0.125–0.5 μg/mL
Anticancer (Cytotoxic)G1/S cell cycle arrest; cyclin dysregulationMALME-3M melanoma, HCT-116 colon cancerIC₅₀ 6–30 nM (72h)
Autophagy InductionLC3-I/II conversion; acidic vacuole formationMALME-3M melanoma30 nM (48h)
Antidiabetic Potentialβ-catenin degradation; PDX1/UCN3 suppressionMIN6 β-cellsEC₅₀ ~20 nM

Marine sediments and marine-plant rhizospheres represent underexplored reservoirs of CMA2-producing actinomycetes. The unique physicochemical conditions of these habitats (hypersalinity, oligotrophy, symbiosis-derived cues) drive chemical diversification, yielding analogs like demethylchromomycin A2 and chromomycin A9 [7] [8] [10]. These structural variants enable structure-activity relationship (SAR) studies critical for optimizing therapeutic efficacy while mitigating historical toxicity concerns associated with aureolic acids [1] [6].

Properties

CAS Number

6992-70-7

Product Name

Chromomycin A2

IUPAC Name

[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S,3S)-6-[(2S,4R,5S,6R)-5-acetyloxy-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate

Molecular Formula

C59H86O26

Molecular Weight

1211.3 g/mol

InChI

InChI=1S/C59H86O26/c1-22(2)58(70)85-57-29(9)78-43(21-59(57,11)71)82-37-18-40(74-25(5)49(37)66)81-36-19-42(75-26(6)48(36)65)84-56-33(55(73-13)52(69)47(64)24(4)60)15-31-14-32-16-35(23(3)46(63)44(32)50(67)45(31)51(56)68)80-41-20-38(54(28(8)77-41)79-30(10)61)83-39-17-34(62)53(72-12)27(7)76-39/h14,16,22,24-29,33-34,36-43,47-49,53-57,60,62-67,71H,15,17-21H2,1-13H3/t24-,25-,26-,27-,28-,29+,33+,34-,36-,37-,38-,39-,40+,41+,42+,43+,47+,48-,49-,53+,54+,55+,56+,57+,59+/m1/s1

InChI Key

WPLCTUHONLQGIX-TWTCTLMISA-N

SMILES

CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)O

Solubility

Soluble in DMSO

Synonyms

Aburamycin A, Chromomycin A2, CMA2, NSC 131187

Canonical SMILES

CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)O

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2[C@@H](CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)O[C@H]5C[C@H]([C@H]([C@H](O5)C)OC(=O)C)O[C@@H]6C[C@H]([C@H]([C@H](O6)C)OC)O)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@H]([C@@H](O8)C)OC(=O)C(C)C)(C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.